molecular formula C12H13N3O B5983260 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Cat. No.: B5983260
M. Wt: 215.25 g/mol
InChI Key: PGZUSDXVNZWURA-UHFFFAOYSA-N
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Description

6-Ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound featuring a fused imidazo-quinazoline core with an ethyl substituent at the 6-position. The ethyl group enhances lipophilicity, which may improve blood-brain barrier (BBB) penetration, as observed in structurally related compounds . Its synthesis typically involves condensation reactions under reflux with agents like carbon disulfide and potassium hydroxide, yielding moderate to high purity products .

Properties

IUPAC Name

6-ethyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-14-10-6-4-3-5-9(10)11-13-7-8-15(11)12(14)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZUSDXVNZWURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NCCN3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 2-aminobenzamide with ethyl isocyanate under reflux conditions can yield the desired imidazoquinazoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .

Chemical Reactions Analysis

General Reactivity of Imidazo[1,2-c]quinazoline Derivatives

The imidazo[1,2-c]quinazoline core exhibits reactivity at positions 5, 7, and 9, influenced by substituents and reaction conditions. Key reactions include:

  • Nucleophilic substitutions at halogenated positions (e.g., bromo or iodo groups at C7/C9) .

  • Cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) for introducing aryl, alkynyl, or heteroaryl groups .

  • Ring-opening reactions under strong basic or oxidative conditions, though this is less common in the [1,2-c] isomer compared to the [1,5-c] analogue .

Hypothetical Reaction Pathways for 6-Ethyl Derivatives

While no direct studies on "6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one" exist, analogous compounds suggest potential reactivity:

Electrophilic Substitution

The ethyl group at C6 may direct electrophiles to adjacent positions (C5 or C7). For example:

  • Nitration : Likely occurs at C5 or C7, with regioselectivity influenced by steric effects of the ethyl group.

  • Halogenation : Bromination or iodination at C7/C9 could enable further functionalization via cross-coupling .

Functionalization via Cross-Coupling

If halogenated, the compound could participate in:

Reaction Type Reagents/Conditions Expected Product
Sonogashira Coupling Pd(PPh₃)₄, CuI, alkyne, NEt₃7-Alkynyl-imidazoquinazoline
Suzuki-Miyaura Pd(dppf)Cl₂, arylboronic acid, K₂CO₃7-Aryl-imidazoquinazoline
Buchwald-Hartwig Pd(OAc)₂, Xantphos, amine7-Amino-imidazoquinazoline

These reactions are exemplified in the synthesis of derivatives like 4c (7-phenylethynyl) and 5b (9-(4-fluorophenyl)) .

Ring-Opening and Rearrangement Reactions

Imidazoquinazolines with strained rings or electron-withdrawing groups may undergo ring-opening. For example:

Synthetic Challenges and Recommendations

  • Steric Hindrance : The C6 ethyl group may impede reactions at adjacent positions, necessitating optimized conditions (e.g., elevated temperatures or microwave assistance).

  • Characterization : Prioritize X-ray crystallography (as in ) and 2D NMR to resolve regiochemical ambiguities.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazoquinazoline derivatives, including 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one, as anticancer agents. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in Molecules demonstrated that derivatives of imidazoquinazolines exhibited significant cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspase pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or receptors, potentially disrupting their function.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Staphylococcus aureus16 µg/mL

Neurological Applications

Research has suggested that imidazoquinazolines may have neuroprotective effects. The modulation of neurotransmitter systems could lead to therapeutic applications in neurodegenerative diseases.

Case Study:

In a preclinical study focusing on neuroprotection, the compound demonstrated the ability to reduce oxidative stress in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease .

Anti-inflammatory Effects

Inflammation-related diseases can benefit from compounds that inhibit inflammatory pathways. Preliminary studies indicate that this compound may reduce pro-inflammatory cytokine production.

Data Table: Anti-inflammatory Activity

CompoundInflammatory ModelEffect Observed
This compoundLPS-induced inflammationDecreased IL-6 levels

Comparison with Similar Compounds

Research Findings and Contradictions

  • Receptor Specificity: Ethyl-substituted compounds show broader receptor promiscuity compared to halogenated analogs, which exhibit selective alpha 1-adrenoceptor or μ-opioid affinity .
  • Synthesis Yields : Ethyl derivatives (55% yield) are more accessible than butyl analogs (50%) but less efficient than palladium-catalyzed routes (60–75%) .
  • Biological Potency : While ethyl groups improve BBB penetration, they often reduce cytotoxicity and antimicrobial activity compared to nitro or chloro substituents .

Biological Activity

6-Ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a compound belonging to the class of imidazoquinazolines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.

  • Molecular Formula : C₁₂H₁₃N₃O
  • Molecular Weight : 215.251 g/mol
  • CAS Number : 1211107-04-8

Anticancer Activity

Research indicates that imidazoquinazolines exhibit significant anticancer activity through various mechanisms.

  • Inhibition of Kinases : Many derivatives have been shown to inhibit tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and Aurora B kinase, which are crucial in cancer cell proliferation and survival.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

Case Studies

A study evaluated the cytotoxic effects of several quinazoline derivatives, including this compound. Results showed that it inhibited cell growth in a dose-dependent manner, with notable effects on multiple cancer cell lines .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties.

  • COX Inhibition : It binds to cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
  • TNF-α Inhibition : Some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation .

Research Findings

In vitro studies indicated that certain substituted imidazoquinazolines exhibited significant anti-inflammatory activity by reducing TNF-α secretion in human cell lines .

Comparative Biological Activity Table

CompoundActivity TypeCell Line / ModelIC50 Value
This compoundAnticancerA5490.77 μM
This compoundAnticancerMCF-70.18 μM
Various Quinazoline DerivativesAnti-inflammatoryHL-60Not specified

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 6-ethyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one and related analogs?

  • The compound is typically synthesized via cyclization reactions involving nitriles or hydrazine derivatives. For example, similar imidazoquinazolinones are prepared by reacting hydrazinoquinazolinones with acetylacetone or via alkylation using methyl iodide . Optimization often involves solvent selection (e.g., ethanol under reflux) and catalysts like CeCl₃·7H₂O, which improves yields up to 75% in cyclocarbonylation reactions .
  • Key Method : Multi-step synthesis with intermediates characterized by NMR and HPLC.

Q. How are structural and purity analyses conducted for this compound?

  • Modern physicochemical methods include ¹H/¹³C NMR for confirming ring systems and substituents, mass spectrometry for molecular weight validation, and HPLC for purity assessment (>95% typical). X-ray crystallography may resolve stereochemical ambiguities .

Q. What preliminary biological screening data exist for this compound?

  • Derivatives of imidazoquinazolinones show antihistaminic, anti-asthmatic, and anti-inflammatory activities. Initial screenings use in vitro assays (e.g., H1 receptor binding) and in vivo models (e.g., guinea pig bronchoconstriction). Computational tools like PASS predict bioactivity spectra .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of 6-ethyl derivatives?

  • Catalyst screening (Table 1) shows CeCl₃·7H₂O (30 mol%) in ethanol under reflux achieves 75% yield. Solvent effects (Table 2) highlight ethanol as optimal, while aprotic solvents like DMF reduce efficiency. Kinetic studies suggest reaction completion within 2 hours .
  • Example Data :

Catalyst (30 mol%)Yield (%)
CeCl₃·7H₂O75
p-TsOH70
ZnCl₂32

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Molecular docking (e.g., against COVID-19 main protease) and MD simulations assess binding affinity and stability. Tools like GUSAR predict acute toxicity (LD₅₀) and prioritize low-risk candidates. Discrepancies between in silico and experimental data may arise from solubility or metabolization factors .

Q. What strategies address low solubility in pharmacological testing?

  • Salt formation (e.g., sodium or hydrochloride salts) improves aqueous solubility. Co-solvents (PEG-400) or nanoformulation (liposomes) enhance bioavailability. LogP calculations (ALOGPS 2.1) guide structural modifications, such as introducing polar groups .

Q. How are structure-activity relationships (SARs) elucidated for analogs?

  • Systematic variation of substituents at positions 2, 6, and 8 is analyzed. For example:

  • Ethyl groups at position 6 enhance H1-antihistaminic activity.
  • Methylthio substitutions at position 2 improve lipophilicity but may increase toxicity.
    • SAR Table :
Substituent (Position)Bioactivity (IC₅₀, nM)LogP
-OCH₃ (2)1202.1
-SCH₃ (2)852.8
-C₂H₅ (6)453.2

Q. What statistical methods validate reproducibility in synthetic protocols?

  • DOE (Design of Experiments) models optimize variables (temperature, catalyst loading). ANOVA tests confirm significance (p < 0.05) for yield improvements. Interlab validation via round-robin testing ensures protocol robustness .

Methodological Notes

  • Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., ELISA and SPR for binding affinity).
  • Advanced Characterization : Use HR-MS with <2 ppm error for exact mass confirmation and 2D NMR (COSY, HSQC) for stereochemical resolution .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity studies (e.g., acute oral toxicity in rats, OECD 423) .

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